molecular formula C13H17N3O6S B12401570 N-(3-Nitro-2-pyridinesulfenyl)-L-aspartic acid |A-t-butyl ester

N-(3-Nitro-2-pyridinesulfenyl)-L-aspartic acid |A-t-butyl ester

Cat. No.: B12401570
M. Wt: 343.36 g/mol
InChI Key: VTEWXTHQMTVUOZ-QMMMGPOBSA-N
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Description

IUPAC Name Derivation and Isomeric Considerations

The IUPAC name 4-[(2-methylpropan-2-yl)oxy]-2-[(3-nitropyridin-2-yl)sulfanylamino]-4-oxobutanoic acid systematically describes the molecular architecture of this compound. The nomenclature follows hierarchical substituent prioritization rules:

  • Parent chain identification : The four-carbon butanoic acid backbone serves as the base structure.
  • Substituent assignments :
    • Position 4 : An oxy group linked to a 2-methylpropan-2-yl (tert-butyl) group and a ketone (oxo) group.
    • Position 2 : A sulfanylamino (-NHS-) group bonded to a 3-nitro-substituted pyridine ring.

The stereochemical descriptor L- specifies the aspartic acid’s α-carbon configuration, ensuring the compound retains biological relevance in peptide synthesis. Isomeric possibilities are constrained by:

  • The fixed nitro group position at pyridine’s C3, eliminating positional isomerism in the aromatic system.
  • The tert-butyl ester’s bulkiness, which prevents ester group migration.

Table 1: Substituent Analysis of IUPAC Name

Position Functional Group Structural Role
2 Sulfanylamino-(3-nitropyridin-2-yl) Peptide bond activation
4 tert-Butyloxy-oxo Steric protection of carboxylate

CAS Registry Number Analysis and Database Cross-Referencing

The CAS Registry Number 108312-24-9 uniquely identifies this compound across chemical databases. Cross-referencing reveals:

Table 2: Database Entries for CAS 108312-24-9

Database Molecular Formula Key Synonyms Additional Identifiers
PubChem C₁₃H₁₇N₃O₆S 4-[(2-Methylpropan-2-yl)oxy]-2-[(3-nitropyridin-2-yl)sulfanylamino]-4-oxobutanoic acid DTXSID20410768
Parchem C₁₃H₁₇N₃O₆S N-(3-Nitro-2-pyridinesulfenyl)-L-aspartic acid beta-tert-butyl ester MFCD00079490
ChemicalBook C₁₃H₁₇N₃O₆S N-(3-NITRO-2-PYRIDINESULFENYL)-L-ASPARTIC ACID BETA-T-BUTYL ESTER -

Discrepancies in naming conventions (e.g., "beta-t-butyl" vs. "β-tert-butyl") reflect database-specific formatting rather than structural differences. The MDL Number MFCD00079490 further aids in tracking commercial availability.

Structural Relationship to Pyridinesulfenyl Derivatives

The 3-nitro-2-pyridinesulfenyl (Npys) group defines this compound’s reactivity profile within the sulfenyl derivative family. Key comparative features include:

Table 3: Sulfenyl Group Reactivity Comparison

Derivative Type Reactivity Profile Role in Synthesis
Npys (this compound) Acid-stable, reductively cleavable Peptide protection/activation
Sulfonyl Oxidized, less nucleophilic Stabilizing groups
Thioether Non-labile, inert Structural modification

The tert-butyl ester at the β-position of aspartic acid enhances solubility in organic solvents while preventing undesired side reactions during solid-phase peptide synthesis. This contrasts with methyl or benzyl esters, which require harsher deprotection conditions.

The Npys group’s unique dual functionality —acting as both a protecting group and an activating moiety—enables efficient oxidation-reduction condensation in peptide bond formation without intermediate deprotection steps. This property is critical for synthesizing complex peptides with acid-sensitive residues.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H17N3O6S

Molecular Weight

343.36 g/mol

IUPAC Name

(2S)-4-[(2-methylpropan-2-yl)oxy]-2-[(3-nitropyridin-2-yl)sulfanylamino]-4-oxobutanoic acid

InChI

InChI=1S/C13H17N3O6S/c1-13(2,3)22-10(17)7-8(12(18)19)15-23-11-9(16(20)21)5-4-6-14-11/h4-6,8,15H,7H2,1-3H3,(H,18,19)/t8-/m0/s1

InChI Key

VTEWXTHQMTVUOZ-QMMMGPOBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](C(=O)O)NSC1=C(C=CC=N1)[N+](=O)[O-]

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)O)NSC1=C(C=CC=N1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Direct Esterification Method

The selective preparation of L-aspartic acid β-t-butyl ester requires regioselective esterification of the β-carboxyl group while maintaining the stereochemical integrity of the alpha carbon.

A common approach employs carbodiimide coupling agents:

  • L-aspartic acid is reacted with tert-butyl alcohol using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent
  • 4-dimethylaminopyridine (DMAP) is added as a catalyst to enhance the efficiency of the esterification
  • The reaction is conducted in tetrahydrofuran (THF) at room temperature

Acid-Catalyzed Method with Isobutene

An alternative approach involves direct reaction with isobutene:

  • L-aspartic acid is reacted with isobutene in the presence of anhydrous p-methyl benzenesulfonic acid
  • The reaction is maintained at -10 to -5°C for 48-72 hours
  • The molar ratio of L-aspartic acid to isobutene to p-methyl benzenesulfonic acid is typically 1:3-10:1.2-2

Protection Strategies for α-Carboxyl Group

When selective β-esterification is challenging, a strategic approach involves:

  • Protection of the α-amino group with Fmoc or Boc
  • Subsequent selective esterification of the β-carboxyl group
  • Deprotection of the α-amino group if necessary

This approach is evident in reported syntheses where the α-amino protection is critical for regioselective reactions.

Introduction of the Npys Group

Sulfenylation Mechanisms

The 3-nitro-2-pyridinesulfenyl (Npys) group is introduced through sulfenylation reactions, which typically involve:

  • Reaction of the amino group of L-aspartic acid β-t-butyl ester with Npys-Cl (3-nitro-2-pyridinesulfenyl chloride)
  • Formation of the N-S bond through nucleophilic attack
  • Release of HCl, which is neutralized with a base such as triethylamine or diisopropylethylamine

The key mechanism involves nucleophilic attack at the sulfur atom, yielding the sulfenylated product. The reaction proceeds with stereochemical control; for example, (2R,3R)-sulfide isomers are reported as major products under specific conditions.

Optimization of Reaction Conditions

The introduction of the Npys group is heavily dependent on reaction conditions. The table below summarizes key optimization parameters:

Parameter Optimal Condition Effect on Yield Reference
Solvent Dichloromethane (DCM) High yield, minimal side reactions
Temperature 0-25°C Prevents racemization
Reaction Time 2-4 hours Allows complete conversion while minimizing side reactions
Base Triethylamine (2 eq.) Neutralizes HCl, prevents acid-catalyzed side reactions
Concentration 0.1-0.2 M Minimizes intermolecular side reactions

Alternative Activation Methods

The Npys group can also be introduced through alternative activation methods:

  • Using N-Npys derivatives that act as transfer reagents
  • Oxidation-reduction condensation with tertiary phosphines
  • Direct reaction with 3-nitro-2-pyridinethiol followed by oxidation

The N-Npys and O-Npys groups, when activated in the presence of RCOOH by the addition of tertiary phosphine, form peptide or ester bonds via oxidation-reduction condensation.

Prevention of Side Reactions

Aspartimide Formation Prevention

A critical consideration in the synthesis of aspartic acid derivatives is preventing aspartimide formation:

  • The β-t-butyl ester acts as a sterically hindered protecting group, preventing aspartimide formation—a common side reaction during Fmoc-based solid-phase peptide synthesis
  • This side reaction is pH-dependent and can be further suppressed by using weak Fmoc deprotection reagents (e.g., morpholine instead of piperidine) and acidic additives (e.g., 0.1 M formic acid) to stabilize the aspartate backbone

Minimizing Racemization

To minimize racemization during sulfenylation of L-aspartic acid β-t-butyl ester:

  • Base strength and temperature must be carefully controlled
  • Using n-BuLi at low temperatures (−78°C to 0°C) in anhydrous THF or DMF minimizes epimerization
  • Kinetic control via short reaction times (<2 hours) and steric hindrance from the t-butyl ester further suppress racemization
  • Monitoring by chiral HPLC or circular dichroism (CD) is advised

Purification Techniques

Chromatographic Methods

Purification of N-(3-Nitro-2-pyridinesulfenyl)-L-aspartic acid β-t-butyl ester typically involves:

  • Column chromatography using silica gel with appropriate solvent systems (often ethyl acetate/hexane gradients)
  • Semi-preparative HPLC using C18 columns for final purification
  • Monitoring of purity via analytical HPLC with UV detection at 254 nm

Recrystallization Parameters

For large-scale preparations, recrystallization offers an alternative purification approach:

  • Dissolution in minimal hot ethyl acetate
  • Slow addition of hexane until cloudiness appears
  • Cooling to induce crystallization
  • Filtration and washing with cold hexane

Analytical Characterization

Spectroscopic Analysis

Confirmation of structure requires comprehensive spectroscopic analysis:

  • NMR spectroscopy:

    • Focus on the tert-butyl proton signal (δ ~1.4 ppm, singlet)
    • Sulfenyl group protons (δ ~8–9 ppm for pyridine)
    • Key carbon signals for confirmation of structure
  • Infrared spectroscopy:

    • Ester carbonyl stretches (~1740 cm⁻¹)
    • Nitro group vibrations (~1520 cm⁻¹)
    • N-H stretching (~3300 cm⁻¹)
  • Mass spectrometry:

    • High-resolution mass spectrometry (HRMS) confirms molecular formula
    • Expected m/z for [M+H]⁺ is 344.3649
    • Characteristic fragmentation patterns help confirm structure

Purity Assessment

Purity assessment involves:

  • Analytical HPLC with multiple detection wavelengths
  • Chiral HPLC to confirm enantiomeric purity
  • Elemental analysis to confirm composition

Large-Scale Production Considerations

For industrial-scale production, several modifications to the laboratory-scale synthesis are necessary:

  • Continuous flow reactors can enhance efficiency and yield
  • Optimized reaction conditions with in-process monitoring
  • Improved purification techniques to minimize solvent usage
  • Quality control measures at each stage of synthesis

Alternative Synthetic Approaches

FeCl₃-Mediated Methods

FeCl₃ has proven effective for the deprotection of tert-butyl esters in aspartic acid derivatives, which can be useful in alternative synthetic routes:

Entry Lewis Acid (equiv) Solvent Time Isolated Yield (%)
1 FeCl₃ (0.1) DCM 24 h 20
2 FeCl₃ (0.5) DCM 24 h 45
3 FeCl₃ (1) DCM 2 h 70
4 FeCl₃ (1.5) DCM 1 h 80
5 FeCl₃ (2) DCM 30 min 80
6 FeCl₃ (5) DCM 15 min 80
7 FeCl₃ (5) MeCN 6 h 78

Table adapted from research on FeCl₃-mediated side chain modification of aspartic acid

This approach could be integrated into alternative synthetic pathways for N-(3-Nitro-2-pyridinesulfenyl)-L-aspartic acid β-t-butyl ester.

Solid-Phase Synthesis Applications

The preparation methods can be adapted for solid-phase synthesis:

  • Attachment of aspartic acid to a solid support
  • Protection of the α-carboxyl group
  • Formation of the β-t-butyl ester
  • Introduction of the Npys group
  • Cleavage from the solid support

This approach is particularly valuable for incorporating the compound into peptide sequences.

Applications in Peptide Chemistry

Understanding the synthetic methods for N-(3-Nitro-2-pyridinesulfenyl)-L-aspartic acid β-t-butyl ester is essential due to its applications in:

  • Selective protection strategies in complex peptide synthesis
  • Formation of disulfide bridges in cysteine-containing peptides
  • Orthogonal protection schemes in multifunctional peptides
  • Site-specific modifications in protein engineering

Quality Control Parameters

For consistent synthesis outcomes, quality control measures include:

  • Melting point determination (typically 110-112°C)
  • Optical rotation measurement ([α]D25 values)
  • Water content determination (<0.5%)
  • Impurity profile analysis via HPLC
  • Storage under inert atmosphere at -20°C

Chemical Reactions Analysis

N-(3-Nitro-2-pyridinesulfenyl)-L-aspartic acid |A-t-butyl ester undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts like palladium on carbon . Major products formed from these reactions include amino derivatives and disulfide-linked peptides .

Scientific Research Applications

Biological Activities

N-(3-Nitro-2-pyridinesulfenyl)-L-aspartic acid beta-t-butyl ester exhibits several notable biological activities:

Neurotransmission Modulation

Research indicates that this compound can modulate synaptic transmission in neuronal cultures, suggesting potential applications in treating neurological disorders. Its influence on neurotransmitter release highlights its role as a biochemical probe in neuroscience research.

Enzyme Inhibition

The compound has been identified as an inhibitor of specific enzymes, particularly aspartate aminotransferase (AST). This inhibition could provide therapeutic avenues for conditions related to amino acid metabolism dysregulation.

Antimicrobial Activity

Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, potentially effective against various bacterial strains through mechanisms that disrupt cell wall synthesis and protein production.

Cellular Toxicity Assessment

Toxicity studies have shown that at lower concentrations, N-(3-Nitro-2-pyridinesulfenyl)-L-aspartic acid beta-t-butyl ester exhibits minimal cytotoxic effects across various cell lines, indicating a favorable safety profile for further pharmacological exploration.

Case Studies and Research Findings

  • Neurotransmission Modulation :
    • A study evaluated the effects of N-(3-Nitro-2-pyridinesulfenyl)-L-aspartic acid beta-t-butyl ester on synaptic transmission in neuronal cultures. Results indicated significant modulation of neurotransmitter release, suggesting therapeutic potential in neurological disorders.
  • Enzyme Inhibition :
    • Research demonstrated the compound's inhibitory effect on aspartate aminotransferase activity, which could have implications for metabolic disorders characterized by altered amino acid levels.
  • Antimicrobial Properties :
    • Investigations into the antimicrobial efficacy of related compounds revealed that they could inhibit bacterial growth effectively, positioning N-(3-Nitro-2-pyridinesulfenyl)-L-aspartic acid beta-t-butyl ester as a candidate for antimicrobial drug development.

Comparison with Similar Compounds

N-T-BOC-B-T-BUTYL-L-ASPARTIC ACID N-hydroxysuccinimide (NHS) ester

  • Structure: Features a BOC (tert-butyloxycarbonyl) group on the α-amino and a t-butyl ester on the β-carboxylic acid, with an NHS ester activating the α-carboxyl group.
  • Reactivity : The NHS ester facilitates efficient amide bond formation in peptide coupling reactions. The BOC group is acid-labile (removed with TFA), while the t-butyl ester requires strong acids for deprotection.
  • Applications : Predominantly used in solid-phase peptide synthesis (SPPS) for its rapid coupling kinetics.
  • Limitations : The NHS ester is moisture-sensitive, requiring anhydrous conditions.

Acid Salts of N-[N-(3,3-Dimethylbutyl)-L-aspartyl]-L-phenylalanine 1-methyl ester

  • Structure : Includes a 3,3-dimethylbutyl group on the aspartyl residue and a methyl ester on phenylalanine.
  • Reactivity : Designed for sweetener applications (e.g., aspartame derivatives), with enhanced hydrophobicity from the dimethylbutyl group.
  • Applications: Industrial-scale synthesis of non-caloric sweeteners.
  • Limitations: Limited utility in peptide synthesis due to poor compatibility with standard deprotection protocols.

Fmoc-L-aspartic acid t-butyl ester

  • Structure: Uses a fluorenylmethyloxycarbonyl (Fmoc) group on the α-amino and a t-butyl ester on the β-carboxyl.
  • Reactivity : Fmoc is base-labile (removed with piperidine), orthogonal to acid-labile groups like t-Bu.
  • Applications : Mainstream in SPPS due to orthogonal protection strategies.
  • Limitations : Base-sensitive compounds are incompatible with Fmoc deprotection.

Comparative Data Table

Parameter Target Compound N-T-BOC-B-T-BUTYL-L-ASP NHS Ester Fmoc-L-Asp(OtBu)-OH Nutrasweet Derivative
Protecting Groups 3-Nitro-2-pyridinesulfenyl, t-Bu BOC, t-Bu, NHS Fmoc, t-Bu 3,3-Dimethylbutyl, methyl ester
Deprotection Conditions TFA (t-Bu), Thiols (Npys) TFA (BOC, t-Bu), Hydrolysis (NHS) Piperidine (Fmoc), TFA (t-Bu) Acidic hydrolysis
Solubility DMSO, DMF DCM, THF DMF, Acetonitrile Water, Ethanol
Coupling Efficiency Moderate (sulfenyl-directed) High (NHS-activated) High (Fmoc-compatible) Low (non-reactive ester)
Stability Air-stable, light-sensitive Moisture-sensitive Base-sensitive Hydrolytically stable

Key Research Findings

  • Target Compound: The Npys group enables regioselective disulfide bond formation with cysteine residues under mild conditions (e.g., β-mercaptoethanol) . This is critical for synthesizing cyclic peptides.
  • NHS Ester : Demonstrates superior coupling efficiency (>90% yield) in SPPS but degrades rapidly in humid environments.
  • Fmoc Analogue : Preferred in automated synthesis due to compatibility with base-labile linkers, but incompatible with thiol-containing residues.
  • Nutrasweet Derivative : Optimized for thermal stability in food processing but lacks utility in peptide chemistry due to inert methyl esters.

Advantages of the Target Compound

  • Orthogonal Protection : The Npys group is stable under acidic and basic conditions, allowing sequential deprotection strategies.
  • Thiol Compatibility : Unique reactivity with cysteine residues enables applications in native chemical ligation.
  • Enhanced Stability : The nitro group reduces electron density, minimizing side reactions during prolonged storage.

Limitations

  • Light Sensitivity : The nitro group necessitates storage in amber vials.
  • Solubility Constraints: Limited solubility in polar aprotic solvents compared to NHS esters.

Biological Activity

N-(3-Nitro-2-pyridinesulfenyl)-L-aspartic acid β-t-butyl ester (CAS 108312-24-9) is a derivative of L-aspartic acid modified with a nitro-pyridine sulfenyl group. This compound has garnered attention for its potential biological activities, particularly as a selective inhibitor of cysteine proteinases. This article reviews the biological activity of this compound, focusing on its mechanisms, effects in various biological systems, and relevant research findings.

  • Molecular Formula : C13H17N3O6S
  • Molecular Weight : 343.36 g/mol
  • Boiling Point : 534.1 °C (predicted)
  • Density : 1.39 g/cm³ (predicted)
  • pKa : 3.29 (predicted)

The biological activity of N-(3-Nitro-2-pyridinesulfenyl)-L-aspartic acid β-t-butyl ester primarily involves its role as a cysteine proteinase inhibitor. The S-(3-nitro-2-pyridinesulfenyl) group allows for selective reactivity with free thiol groups on cysteine residues in proteins, facilitating the formation of disulfide bonds without non-specific alkylation of other biomolecules . This specificity makes it a candidate for therapeutic applications in diseases where cysteine proteinases play a crucial role.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The introduction of the nitro-pyridine sulfenyl group may enhance the ability to scavenge free radicals, thereby protecting cellular components from oxidative damage .

Antimicrobial Activity

N-(3-Nitro-2-pyridinesulfenyl)-L-aspartic acid β-t-butyl ester has been evaluated for its antimicrobial efficacy. Studies have shown that derivatives containing this sulfenyl group demonstrate activity against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MICs) for these compounds were reported to be between 16–32 μg/mL, indicating moderate antibacterial properties .

Cytotoxicity

While exhibiting antimicrobial and antioxidant activities, the compound's cytotoxic effects have also been assessed. In vitro studies on embryonic bovine lung cells revealed varying degrees of cytotoxicity, with some derivatives showing significant toxicity at higher concentrations . This duality presents challenges in therapeutic applications, necessitating careful dose management.

Study on Cysteine Proteinase Inhibition

A pivotal study demonstrated that N-(3-Nitro-2-pyridinesulfenyl)-L-aspartic acid β-t-butyl ester effectively inhibits specific cysteine proteinases without affecting serine or acid proteinases. This selectivity was attributed to the compound's ability to form stable disulfide bonds with target enzymes while avoiding non-specific interactions .

Evaluation of Antioxidant Properties

In an experimental model using brain homogenates, compounds similar to N-(3-Nitro-2-pyridinesulfenyl)-L-aspartic acid β-t-butyl ester exhibited significant inhibition of lipid peroxidation. The results indicated that these compounds could potentially protect neuronal tissues from oxidative stress-related damage .

Summary of Findings

Activity Type Findings Reference
AntioxidantSignificant inhibition of lipid peroxidation
AntimicrobialMIC against S. aureus and P. aeruginosa: 16–32 μg/mL
Cysteine Proteinase InhibitionSelective inhibition without affecting serine/acid proteases
CytotoxicityVarying levels of toxicity in cell lines

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